Home > Products > Screening Compounds P104841 > Ado-trastuzuMab-eMtansine cas nr
Ado-trastuzuMab-eMtansine cas nr - 1018448-65-1

Ado-trastuzuMab-eMtansine cas nr

Catalog Number: EVT-8341718
CAS Number: 1018448-65-1
Molecular Formula: C47H64ClN5O13S
Molecular Weight: 974.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Immunotoxin that consists of humanized monoclonal anti-HER2 antibody TRASTUZUMAB covalently linked to anti-microtubule agent MAYTANSINOID DM1 for treatment of metastatic breast cancer in patients who previously received trastuzumab and a TAXANES, separately or in combination.
Overview

Ado-trastuzumab emtansine, commonly referred to as Kadcyla®, is an innovative antibody-drug conjugate designed for the treatment of human epidermal growth factor receptor 2-positive breast cancer. This compound combines the targeted therapeutic effects of trastuzumab, a humanized monoclonal antibody, with the cytotoxic properties of DM1, a derivative of maytansine. The conjugation occurs via a stable linker that enables the selective delivery of the cytotoxic agent to HER2-overexpressing cancer cells, enhancing therapeutic efficacy while minimizing systemic toxicity.

Source and Classification

Ado-trastuzumab emtansine is classified as an antibody-drug conjugate, a class of therapeutics that links a cytotoxic drug to an antibody targeting specific tumor antigens. It was developed by Genentech and received approval from the U.S. Food and Drug Administration in 2013 for use in patients with HER2-positive metastatic breast cancer who have previously been treated with trastuzumab and a taxane .

Synthesis Analysis

Methods and Technical Details

The synthesis of ado-trastuzumab emtansine involves several key steps:

  1. Production of Trastuzumab: Trastuzumab is produced using recombinant DNA technology in Chinese hamster ovary cells, ensuring high purity and specificity against HER2 .
  2. Linker Attachment: The linker used is N-succinimidyl-4-(N-maleimidomethyl) cyclohexane-1-carboxylate, which facilitates the attachment of DM1 to trastuzumab through the ε-amino groups of lysine residues .
  3. Conjugation Process: The attachment process results in an average drug-to-antibody ratio (DAR) of approximately 3.5 DM1 molecules per antibody molecule. This is achieved through a controlled reaction that allows for site-specific conjugation, minimizing heterogeneity in the final product .
  4. Purification: Following conjugation, the product undergoes purification to remove unconjugated drugs and ensure the stability and activity of the final compound .
Molecular Structure Analysis

Structure and Data

The molecular structure of ado-trastuzumab emtansine consists of:

  • Trastuzumab Backbone: A humanized IgG1 monoclonal antibody that binds specifically to the extracellular domain IV of HER2.
  • Cytotoxic Component: DM1, which disrupts microtubule polymerization, leading to cell cycle arrest and apoptosis.
  • Linker: A non-reducible thioether linker that maintains stability during circulation but allows for release within target cells.

The structural integrity is essential for maintaining both binding affinity and cytotoxicity; studies have shown that ado-trastuzumab emtansine retains similar binding characteristics to trastuzumab itself .

Chemical Reactions Analysis

Reactions and Technical Details

The primary chemical reaction involved in ado-trastuzumab emtansine's mechanism is the internalization of the antibody-drug conjugate upon binding to HER2. This process involves:

  1. Receptor-Mediated Endocytosis: Upon binding to HER2, ado-trastuzumab emtansine is internalized into the cell via endocytosis.
  2. Lysosomal Degradation: Within lysosomes, proteolytic enzymes degrade the antibody component, releasing DM1 into the cytoplasm.
  3. Cytotoxic Action: DM1 then binds to tubulin, disrupting microtubule dynamics and triggering apoptosis in cancer cells .
Mechanism of Action

Process and Data

The mechanism of action for ado-trastuzumab emtansine can be summarized as follows:

  1. Targeting HER2: Ado-trastuzumab emtansine binds specifically to HER2 receptors on cancer cells.
  2. Internalization: The binding leads to internalization through receptor-mediated endocytosis.
  3. Release of DM1: The degradation of the antibody component in lysosomes releases DM1.
  4. Microtubule Disruption: DM1 inhibits tubulin polymerization, leading to disrupted microtubule formation, cell cycle arrest, and ultimately apoptosis.

This targeted approach allows for enhanced efficacy against HER2-positive tumors while reducing off-target effects compared to traditional chemotherapeutics .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Ado-trastuzumab emtansine appears as a sterile, white to off-white lyophilized powder that is preservative-free. Key physical and chemical properties include:

  • Molecular Weight: Approximately 148 kDa for the entire conjugate.
  • Solubility: Soluble in sterile water; reconstitution yields a solution with a concentration of 20 mg/mL.
  • pH: The reconstituted solution has a pH range of 5.0.
  • Storage Conditions: Should be stored at 2°C to 8°C (36°F to 46°F) until reconstitution .
Applications

Scientific Uses

Ado-trastuzumab emtansine is primarily used in oncology for treating patients with HER2-positive metastatic breast cancer who have previously received other treatments such as trastuzumab or taxanes. Its application extends beyond breast cancer; ongoing research is exploring its potential use in other HER2-positive malignancies such as gastric cancer.

In clinical settings, ado-trastuzumab emtansine has demonstrated significant efficacy in improving progression-free survival rates compared to standard therapies, marking it as a vital option in targeted cancer treatment strategies .

Properties

CAS Number

1018448-65-1

Product Name

Ado-trastuzuMab-eMtansine cas nr

IUPAC Name

[(1S,2R,3S,5S,6S,16Z,18Z,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[3-[1-[(4-carbamoylcyclohexyl)methyl]-2,5-dioxopyrrolidin-3-yl]sulfanylpropanoyl-methylamino]propanoate

Molecular Formula

C47H64ClN5O13S

Molecular Weight

974.6 g/mol

InChI

InChI=1S/C47H64ClN5O13S/c1-25-10-9-11-35(63-8)47(61)23-33(64-45(60)50-47)26(2)41-46(4,66-41)36(22-38(55)52(6)31-19-29(18-25)20-32(62-7)40(31)48)65-44(59)27(3)51(5)37(54)16-17-67-34-21-39(56)53(43(34)58)24-28-12-14-30(15-13-28)42(49)57/h9-11,19-20,26-28,30,33-36,41,61H,12-18,21-24H2,1-8H3,(H2,49,57)(H,50,60)/b11-9-,25-10-/t26-,27+,28?,30?,33+,34?,35-,36+,41+,46+,47+/m1/s1

InChI Key

WPWQMVXPTHKASL-KLVLVJRKSA-N

SMILES

CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)N(C)C(=O)CCSC5CC(=O)N(C5=O)CC6CCC(CC6)C(=O)N)C)C)OC)(NC(=O)O2)O

Canonical SMILES

CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)N(C)C(=O)CCSC5CC(=O)N(C5=O)CC6CCC(CC6)C(=O)N)C)C)OC)(NC(=O)O2)O

Isomeric SMILES

C[C@@H]1[C@@H]2C[C@]([C@@H](/C=C\C=C(/CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)C[C@@H]([C@]4([C@H]1O4)C)OC(=O)[C@H](C)N(C)C(=O)CCSC5CC(=O)N(C5=O)CC6CCC(CC6)C(=O)N)C)\C)OC)(NC(=O)O2)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.